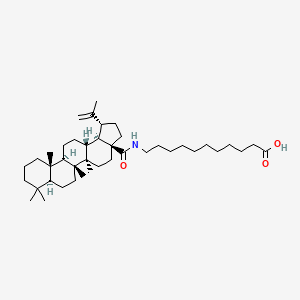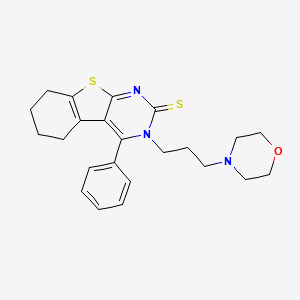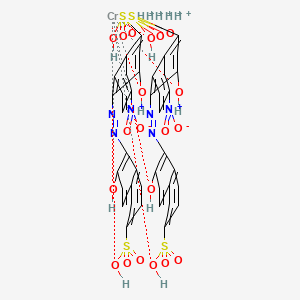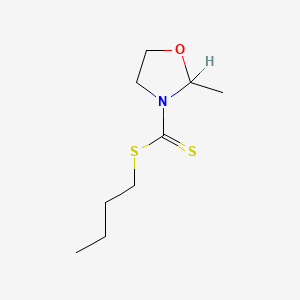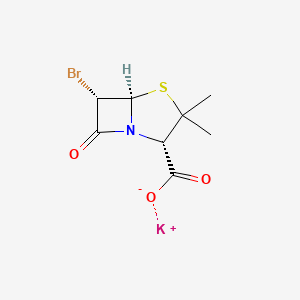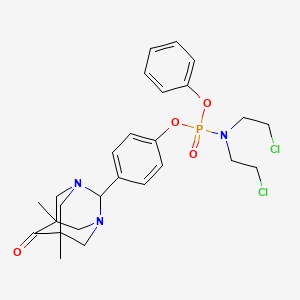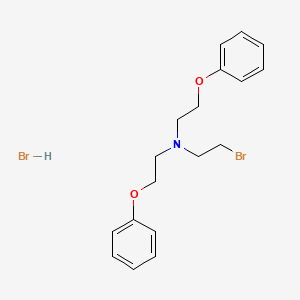
Triethylamine, 2-bromo-2',2''-diphenoxy-, hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of JFA 29 involves the oxidation of cholesterol. The reaction typically employs reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid. The reaction conditions are carefully controlled to ensure the selective oxidation of the cholesterol molecule at the 25th position .
Industrial Production Methods
Industrial production of JFA 29 may involve large-scale oxidation processes using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions
JFA 29 undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert JFA 29 back to cholesterol or other less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents, nucleophiles.
Major Products
科学研究应用
JFA 29 has a wide range of applications in scientific research:
作用机制
JFA 29 exerts its effects by interacting with alpha-crystallin proteins in the eye lens. It increases the solubility of these proteins, preventing their aggregation and reducing lens opacity. This mechanism involves the stabilization of the protein structure, which helps maintain the transparency and flexibility of the lens .
相似化合物的比较
Similar Compounds
Lanosterol: Another oxysterol investigated for its potential in treating cataracts.
Cholesterol: The parent compound from which JFA 29 is derived.
Uniqueness
JFA 29 stands out due to its superior solubility and effectiveness in reducing lens opacity compared to other oxysterols like lanosterol. This makes it a promising candidate for non-invasive treatments for cataracts .
属性
CAS 编号 |
102433-83-0 |
|---|---|
分子式 |
C18H23Br2NO2 |
分子量 |
445.2 g/mol |
IUPAC 名称 |
N-(2-bromoethyl)-2-phenoxy-N-(2-phenoxyethyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C18H22BrNO2.BrH/c19-11-12-20(13-15-21-17-7-3-1-4-8-17)14-16-22-18-9-5-2-6-10-18;/h1-10H,11-16H2;1H |
InChI 键 |
MZMCTRZBCFAJPH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCN(CCOC2=CC=CC=C2)CCBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


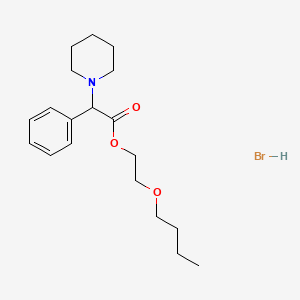
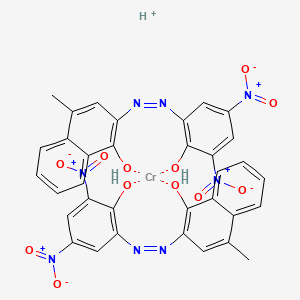
![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 3-(trichloromethyl)benzoate](/img/structure/B15184543.png)


